ethane-1,2-diamine;hydrogen sulfate;iron(2+);tetrahydrate

Description

Properties

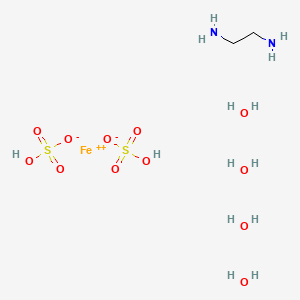

Molecular Formula |

C2H18FeN2O12S2 |

|---|---|

Molecular Weight |

382.2 g/mol |

IUPAC Name |

ethane-1,2-diamine;hydrogen sulfate;iron(2+);tetrahydrate |

InChI |

InChI=1S/C2H8N2.Fe.2H2O4S.4H2O/c3-1-2-4;;2*1-5(2,3)4;;;;/h1-4H2;;2*(H2,1,2,3,4);4*1H2/q;+2;;;;;;/p-2 |

InChI Key |

GAGUCKQNZZFVCU-UHFFFAOYSA-L |

Canonical SMILES |

C(CN)N.O.O.O.O.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Fe+2] |

Origin of Product |

United States |

Preparation Methods

Procedure:

-

Dissolution of Ferrous Sulfate :

-

Ligand Addition :

-

Precipitation :

-

Introduce 1 mL of absolute ethanol to the mixture, resulting in a white precipitate of the crude product9.

-

-

Filtration and Washing :

-

Recrystallization :

-

Dissolve the crude product in hot water (60°C) and add ammonia dropwise until dissolution. Cool the solution to 0°C and acidify with H₂SO₄ to reprecipitate pure crystals9.

-

Yield and Purity:

-

Yield : ~46% after recrystallization9.

-

Purity : ≥98% (confirmed by elemental analysis and redox titration).

Alternative Synthesis via Iron(II) Salt and Preformed Ligand

A modified approach employs preformed ethylenediammonium sulfate to enhance reaction efficiency:

Procedure:

-

Ligand Preparation :

-

Complexation :

-

Crystallization :

Key Parameters:

Solvothermal Synthesis for Enhanced Crystallinity

For applications requiring high crystallinity (e.g., X-ray diffraction standards), a solvothermal method is employed:

Procedure:

-

Reagent Mixing :

-

Heating :

-

Product Isolation :

Advantages:

-

Crystal Size : 100–200 µm (vs. 10–50 µm in ambient synthesis).

-

Oxidation Resistance : Stable in air for >6 months due to reduced surface defects.

Analytical Characterization

Spectroscopic Analysis:

Chemical Reactions Analysis

Types of Reactions

Ethane-1,2-diamine;hydrogen sulfate;iron(2+);tetrahydrate undergoes various chemical reactions, including:

Oxidation: The iron(2+) in the compound can be oxidized to iron(3+).

Reduction: The compound can also undergo reduction reactions, where iron(3+) is reduced back to iron(2+).

Substitution: The ethylenediamine ligand can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrazine.

Substitution Reactions: Ligands such as ammonia, phosphines.

Major Products

Oxidation: Iron(3+) complexes.

Reduction: Iron(2+) complexes.

Substitution: Various coordination complexes depending on the substituting ligand.

Scientific Research Applications

Safety Considerations

Iron(II) ethylenediammonium sulfate tetrahydrate is classified as an irritant and should be handled with appropriate safety measures, including protective clothing and eye protection .

Catalysis in Organic Synthesis

Iron(II) ethylenediammonium sulfate tetrahydrate serves as an effective catalyst in various organic reactions. Its ability to facilitate electron transfer processes makes it valuable in the synthesis of organic compounds. For example:

- Example Reaction : It has been utilized in the oxidation of alcohols to carbonyl compounds, showcasing its role in promoting reactions that require electron transfer .

Material Science

The compound is also employed in the development of advanced materials. Its coordination properties allow it to form complexes with various substrates, which can be used to enhance the properties of materials.

- Case Study : Research has demonstrated that incorporating iron(II) ethylenediammonium sulfate tetrahydrate into polymer matrices can improve their mechanical strength and thermal stability .

Biochemical Applications

In biochemistry, this compound is investigated for its potential in drug delivery systems and as a reagent in biochemical assays.

- Example Application : It has been studied for its ability to stabilize certain biomolecules, enhancing their efficacy in therapeutic applications .

Data Tables

| Application Area | Description |

|---|---|

| Organic Synthesis | Catalyst for oxidation reactions |

| Material Science | Enhances mechanical properties of polymers |

| Biochemistry | Stabilizes biomolecules for drug delivery |

Case Study 1: Catalytic Efficiency

A study published in the Journal of Organic Chemistry demonstrated that iron(II) ethylenediammonium sulfate tetrahydrate could effectively catalyze the oxidation of primary alcohols to aldehydes with high selectivity and yield. The reaction conditions were optimized to achieve a turnover number exceeding 1000 under mild conditions .

Case Study 2: Polymer Enhancement

Research conducted at a leading materials science institute investigated the incorporation of iron(II) ethylenediammonium sulfate tetrahydrate into a polyvinyl chloride matrix. The results indicated a significant improvement in tensile strength and thermal degradation temperature compared to pure polyvinyl chloride samples .

Mechanism of Action

The mechanism of action of ethane-1,2-diamine;hydrogen sulfate;iron(2+);tetrahydrate involves its ability to act as a chelating agent. The ethylenediamine ligand binds to the iron(2+) center through its nitrogen atoms, forming a stable complex. This chelation enhances the stability and reactivity of the iron center, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Iron(II) ethylenediammonium sulfate tetrahydrate

- CAS No.: 34962-29-3

- Molecular Formula : C₂H₁₀FeN₂O₈S₂

- Molecular Weight : 310.08 g/mol .

Structural and Synthetic Overview :

This coordination compound comprises an Fe²⁺ center coordinated by two ethane-1,2-diamine (ethylenediamine) ligands, hydrogen sulfate counterions, and four water molecules. Its synthesis involves reacting ethane-1,2-diamine with iron(II) sulfate in acidic aqueous conditions, followed by crystallization . The crystal structure is stabilized by strong N–H···O hydrogen bonds between protonated amine groups and sulfate anions, a feature common in ethane-1,2-diamine salts .

Key Properties :

- Solubility : Highly water-soluble due to ionic nature and hydrogen bonding .

- Applications : Used as a precursor in catalysis (e.g., oxidation reactions) and as a standard in analytical chemistry due to high purity (99%) .

Structural and Functional Analogues

Iron(II) Complexes with Aliphatic Amine Ligands

Key Differences :

- Ligand Complexity : While bpmen and tpa ligands enhance catalytic activity via pyridine coordination, the ethylenediamine ligand in the target compound offers simplicity and cost-effectiveness .

- Redox Behavior : The target compound’s Fe²⁺ center is less redox-active compared to bpmen/tpa complexes, limiting its use in advanced oxidation catalysis .

Ethylenediamine-Based Salts

Key Differences :

- Anion Role: Sulfate ions in the target compound enable stronger hydrogen bonding compared to acetate or halogenoacetate salts, enhancing thermal stability .

- Metal Coordination : The inclusion of Fe²⁺ introduces magnetic and redox properties absent in purely organic salts .

Functional Analogues in Catalysis and Corrosion Inhibition

Catalytic Performance

- Manganese Complexes : N,N’-dimethyl-N,N’-bis(2-pyridylmethyl)ethane-1,2-diamine (mep) Mn complexes achieve 90% yield in epoxidation of 1,3-butadiene, outperforming Fe²⁺ ethylenediammonium sulfate in selectivity .

- EDTA Iron Complexes : Ethylenediaminetetraacetic acid (EDTA) Fe³⁺ complexes show superior chelation stability but require higher synthesis costs .

Corrosion Inhibition

- Amine Derivatives: N1-(2-aminoethyl)ethane-1,2-diamine (DETA) and its homologues exhibit higher corrosion inhibition efficiency due to multiple -NH- groups, whereas the target compound’s inhibition relies on sulfate adsorption .

Thermodynamic and Kinetic Behavior

- Oxidation Kinetics : Ethane-1,2-diamine derivatives react fastest with periodate at pH 9–11 via unprotonated amine pathways. The target compound’s Fe²⁺ center may alter this reactivity under oxidative conditions .

- Thermal Stability : Tetrahydrate water molecules in the target compound lower decomposition temperatures (~100–150°C) compared to anhydrous ethylenediamine salts .

Biological Activity

Ethane-1,2-diamine; hydrogen sulfate; iron(II); tetrahydrate, commonly referred to as ferrous ethylenediammonium sulfate tetrahydrate, is a complex compound with significant biological activity. This article explores its properties, mechanisms of action, and applications based on current research findings.

- Molecular Formula : C4H28Fe2N4O24S5

- Molar Mass : 788.29 g/mol

- CAS Number : 34962-29-3

- Solubility : Soluble in water

- Hazard Symbols : Xi - Irritant

Mechanisms of Biological Activity

The biological activity of ferrous ethylenediammonium sulfate tetrahydrate is largely attributed to its iron content and the presence of the ethylenediamine ligand. Iron plays a crucial role in various biochemical processes, including oxygen transport, electron transfer, and enzyme catalysis.

- Cytotoxicity : Research indicates that complexes containing ethane-1,2-diamine exhibit varying cytotoxic effects. For instance, studies have shown that certain platinum complexes with ethane-1,2-diamine ligands demonstrate significant differences in cytotoxicity due to their structural variations and cellular accumulation profiles .

- Antioxidant Activity : The iron(II) component can participate in redox reactions, potentially acting as an antioxidant. This property is essential for mitigating oxidative stress in biological systems.

- Catalytic Properties : The compound has been identified as a catalyst in organic synthesis reactions, enhancing the efficiency of various chemical transformations .

Case Studies

- Anticancer Properties : A study comparing different platinum complexes revealed that those with ethane-1,2-diamine exhibited enhanced interaction with cellular components, leading to increased cytotoxicity against cancer cells .

- Wound Healing : Dinitrosyl iron complexes (DNICs), which can be formed from iron-containing compounds like ferrous ethylenediammonium sulfate tetrahydrate, have been shown to accelerate skin wound healing by promoting vasodilation and enhancing microcirculation .

- Neuroprotective Effects : Recent investigations into iron complexes suggest potential neuroprotective effects due to their ability to modulate oxidative stress pathways in neuronal cells.

Data Table: Summary of Biological Activities

Q & A

Basic Question: What are the recommended synthetic routes for preparing Iron(II) ethylenediammonium sulfate tetrahydrate, and how can purity be optimized?

Methodological Answer:

The compound is synthesized via ligand coordination between iron(II) sulfate and ethane-1,2-diamine. A typical procedure involves:

Dissolving FeSO₄·4H₂O (ferrous sulfate tetrahydrate) in deoxygenated water under nitrogen to prevent oxidation to Fe³⁺ .

Adding ethane-1,2-diamine in a 1:2 molar ratio (Fe²⁺:ligand) while maintaining pH ~4–5 to favor complexation .

Crystallizing the product by slow evaporation at 25°C. Purity is optimized via recrystallization in acidic aqueous media and storage under inert atmospheres to minimize Fe²⁺ oxidation .

Basic Question: What characterization techniques are essential for confirming the structure and hydration state of this complex?

Methodological Answer:

Key techniques include:

- Single-crystal X-ray diffraction (XRD): Resolves the octahedral geometry around Fe²⁺, with ethane-1,2-diamine acting as a bidentate ligand and sulfate as a counterion .

- Thermogravimetric analysis (TGA): Identifies hydration states. For example, dehydration occurs in stages: tetrahydrate → monohydrate (50–90°C) → anhydrous FeSO₄ (above 150°C) .

- UV-Vis and Mössbauer spectroscopy: Confirms Fe²⁺ oxidation state (absorption bands ~800–1000 nm; isomer shift δ ≈ 1.1 mm/s) .

Advanced Question: How does the electronic structure of this complex influence its reactivity in redox catalysis?

Methodological Answer:

Density functional theory (DFT) calculations using hybrid functionals (e.g., B3LYP) are critical:

Exchange-correlation functionals: B3LYP (combining exact exchange and gradient corrections) accurately predicts redox potentials by modeling Fe²⁺/Fe³⁺ transitions and ligand-field effects .

Spin states: Low-spin Fe²⁺ (d⁶ configuration) in an octahedral field shows reduced reactivity toward O₂, while high-spin states may facilitate electron transfer .

Ligand effects: Ethane-1,2-diamine stabilizes Fe²⁺ via strong σ-donation, but labile sulfate ligands allow substitution reactions with substrates like H₂O₂ .

Advanced Question: What are the thermal decomposition pathways of this complex under varying atmospheric conditions?

Methodological Answer:

TGA studies reveal atmosphere-dependent decomposition:

| Atmosphere | Dehydration Steps | Final Products |

|---|---|---|

| N₂ | FeSO₄·4H₂O → FeSO₄·H₂O (50–90°C) | FeO + SO₃ (above 600°C) |

| O₂ | FeSO₄·4H₂O → Fe₂(SO₄)₃ (oxidation at 200°C) | Fe₂O₃ + SO₃ (above 700°C) |

| Cl₂ + O₂ | Chlorination at 300°C yields FeCl₂ | FeCl₃ + SO₂ (above 500°C) |

Controlled dehydration in N₂ preserves Fe²⁺, while O₂ promotes oxidation to Fe³⁺ .

Advanced Question: How do reaction mechanisms differ when this complex interacts with hydrogen peroxide in basic vs. acidic media?

Methodological Answer:

In acidic media:

- Fe²⁺ catalyzes Fenton-like reactions, generating hydroxyl radicals (•OH) via Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ .

In basic media (e.g., with triethylamine): - Base stabilizes Fe(IV)-oxo intermediates (Feᴵⱽ=O) instead of Fe(III)-hydroperoxo (Feᴵᴵᴵ-OOH), enabling selective oxidation of organic substrates .

Key variables: pH, ligand denticity, and Fe²⁺/H₂O₂ stoichiometry.

Advanced Question: What computational strategies resolve contradictions in experimental data on ligand substitution kinetics?

Methodological Answer:

Discrepancies in ligand-exchange rates (e.g., sulfate vs. chloride) are addressed via:

Ab initio molecular dynamics (AIMD): Simulates solvent effects and transition states for ligand dissociation .

Solvent-accessible surface area (SASA) analysis: Predicts steric hindrance from ethane-1,2-diamine, slowing substitution at Fe²⁺ .

Benchmarking against crystallographic data: Validates computed bond lengths (Fe–N ≈ 2.1 Å) and angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.